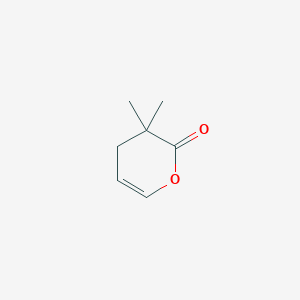
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one is an organic compound belonging to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 3,3-dimethyl-1,5-hexadiene with an acid catalyst can yield the desired pyranone. Another method includes the use of diketene and isobutyraldehyde in the presence of a base to form the compound through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols such as 3,3-dimethyl-3,4-dihydro-2H-pyran-2-ol.
Substitution: Various substituted pyranones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is primarily due to the presence of the ketone group and the oxygen atom in the ring, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: A structurally similar compound with a hydrogen atom instead of the dimethyl groups.
2,3-Dihydropyran: Another related compound with a different arrangement of the double bond in the ring.
3,3-Dimethylglutaric anhydride: A compound with a similar backbone but different functional groups.
Uniqueness: 3,3-Dimethyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of the dimethyl groups, which influence its chemical reactivity and physical properties. These groups can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
177769-98-1 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3,3-dimethyl-4H-pyran-2-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-5-9-6(7)8/h3,5H,4H2,1-2H3 |
Clave InChI |
LFYRAGWJCYTPJP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=COC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
stannane](/img/structure/B14257842.png)


![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)

![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

